N-BOC-3-(Ethoxymethyl)azetidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BOC-3-(Ethoxymethyl)azetidine typically involves the following steps:
Starting Material: The synthesis begins with (N-BOC)azetidin-3-one.
Horner–Wadsworth–Emmons Reaction: This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form (N-BOC-azetidin-3-ylidene)acetate.
Aza-Michael Addition: The (N-BOC-azetidin-3-ylidene)acetate undergoes aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes.
Chemical Reactions Analysis
Types of Reactions
N-BOC-3-(Ethoxymethyl)azetidine undergoes several types of chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions due to the ring strain and the presence of the nitrogen atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Bases: Potassium carbonate (K2CO3) is commonly used as a base in reactions involving azetidines.
Solvents: A mixture of acetonitrile and methanol (9:1 ratio) is often used as the solvent system.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted azetidines, while oxidation and reduction reactions can modify the functional groups attached to the azetidine ring.
Scientific Research Applications
N-BOC-3-(Ethoxymethyl)azetidine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique structural properties and reactivity.
Polymer Chemistry: Azetidines, including this compound, are used in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of N-BOC-3-(Ethoxymethyl)azetidine involves its reactivity due to the ring strain of the four-membered azetidine ring. This strain makes the compound more reactive and allows it to participate in various chemical reactions. The nitrogen atom in the ring can act as a nucleophile, facilitating substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle.
N-BOC-3-(Hydroxymethyl)azetidine: Similar to N-BOC-3-(Ethoxymethyl)azetidine but with a hydroxymethyl group instead of an ethoxymethyl group.
Uniqueness
This compound is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and the types of reactions it undergoes. This compound’s specific structure allows for unique applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 3-(ethoxymethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-14-8-9-6-12(7-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILNXKTXWWZRLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(C1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742956 |
Source
|
Record name | tert-Butyl 3-(ethoxymethyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373233-11-4 |
Source
|
Record name | tert-Butyl 3-(ethoxymethyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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